molecular formula C8H7ClO B1590390 3-Chloro-4-methylbenzaldehyde CAS No. 3411-03-8

3-Chloro-4-methylbenzaldehyde

Cat. No. B1590390
Key on ui cas rn: 3411-03-8
M. Wt: 154.59 g/mol
InChI Key: OJFQNFVCICBYQC-UHFFFAOYSA-N
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Patent
US04562199

Procedure details

A mixture of 3-chloro-4-methylbenzonitrile (4.0 g, 26.39 mmol), formic acid (72 ml, 75% v/v) and nickel aluminum alloy (50/50, 4.8 g) was stirred and heated under reflux for 2 h. The reaction mixture was then filtered hot through Hyflo, and the residue was washed well with hot ethanol. The filtrate was concentrated under reduced pressure to yield a sticky solid. Distillation of this solid afforded 3-chloro-4-methylbenzaldehyde as a colourless oil, b.p. 73°-74°/0.8 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#N.C(O)=[O:12]>[Al].[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[CH:5]=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CC1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Name
Quantity
4.8 g
Type
catalyst
Smiles
[Al].[Ni]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered hot through Hyflo
WASH
Type
WASH
Details
the residue was washed well with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a sticky solid
DISTILLATION
Type
DISTILLATION
Details
Distillation of this solid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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